5-methyl-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)isoxazole-3-carboxamide
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Overview
Description
5-methyl-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)isoxazole-3-carboxamide is a useful research compound. Its molecular formula is C12H10N4O3S and its molecular weight is 290.3. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound “5-methyl-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)isoxazole-3-carboxamide” is a complex organic molecule that contains several functional groups, including an isoxazole ring, a thiophene ring, and a 1,2,4-oxadiazole ring. These groups are often found in bioactive compounds and drugs, suggesting that this compound might interact with biological targets .
Biochemical Pathways
Without specific information on this compound, it’s difficult to predict the exact biochemical pathways it might affect. Compounds with similar functional groups have been found to possess various biological activities, such as antiviral, anti-inflammatory, and anticancer activities .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of a compound. For instance, the stability of the compound might be affected by light, heat, or certain chemical reactions .
Biochemical Analysis
Biochemical Properties
Similar compounds have been found to interact with various enzymes, proteins, and other biomolecules . These interactions can influence biochemical reactions, potentially leading to changes in cellular function .
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It may involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Biological Activity
5-methyl-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)isoxazole-3-carboxamide is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes an isoxazole ring and a thiophene moiety. Its molecular formula is C12H12N4O3S, with a molecular weight of approximately 288.31 g/mol. The presence of oxadiazole and isoxazole rings suggests potential interactions with various biological targets.
Research indicates that compounds containing oxadiazole and isoxazole derivatives often exhibit a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The specific mechanisms by which this compound exerts its effects are still under investigation but may involve:
- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit key enzymes involved in cancer cell proliferation.
- Modulation of Signal Transduction Pathways : The compound may interfere with signaling pathways that regulate cell growth and survival.
- Induction of Apoptosis : Evidence suggests that oxadiazole derivatives can trigger programmed cell death in cancer cells.
Anticancer Activity
Several studies have explored the anticancer potential of similar compounds. For instance, derivatives containing oxadiazole rings have demonstrated significant cytotoxic effects against various cancer cell lines:
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | MDA-MB-231 (breast cancer) | 2.58 |
Other oxadiazole derivatives | HCT116 (colon cancer) | 0.20 - 2.58 |
These findings suggest that the compound may possess similar or enhanced activity compared to other known anticancer agents.
Antimicrobial Activity
The antimicrobial properties of oxadiazole derivatives have also been reported. In vitro studies indicate that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics.
Case Studies
- Study on Anticancer Activity : A recent study evaluated the efficacy of several oxadiazole derivatives against a panel of human cancer cell lines. The results indicated that compounds with similar structures to this compound exhibited IC50 values ranging from 0.20 to 48 µM across different cell lines .
- Antimicrobial Evaluation : Another study assessed the antimicrobial activity of a series of oxadiazole compounds against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated significant inhibitory effects at concentrations as low as 10 µg/mL .
Properties
IUPAC Name |
5-methyl-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O3S/c1-6-5-9(16-18-6)10(17)14-12-8(3-4-20-12)11-13-7(2)15-19-11/h3-5H,1-2H3,(H,14,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCYWQLUZPTXNGT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=C(C=CS2)C3=NC(=NO3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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